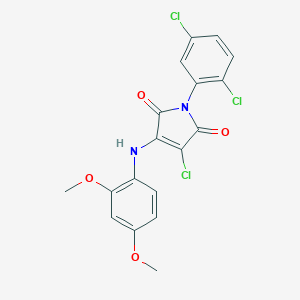![molecular formula C17H13N3O3S2 B363062 (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid CAS No. 294197-48-1](/img/structure/B363062.png)
(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains an acetyl group and a carboxylic acid group, which are common functional groups in organic chemistry.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic ring system could contribute to its stability .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Compounds containing the benzothiazole moiety have been studied for their potential in treating epilepsy. The anticonvulsant activity of such compounds is assessed using tests like the 6 Hz psychomotor seizure test. One study found that a compound similar to the one showed significant protection against seizures at certain doses in mice . This suggests that our compound could be explored for its efficacy in epilepsy treatment.
Neurotoxicity Assessment
Alongside anticonvulsant properties, it’s crucial to evaluate the neurotoxicity of these compounds. The balance between therapeutic efficacy and toxicity is vital for the development of safe medications. The referenced compound’s structural similarity to known neurotoxicity-assessed compounds indicates that it could be a candidate for neurotoxicity studies .
Pharmacophore Modeling
Pharmacophore modeling involves identifying and synthesizing new compounds based on the structural requirements of a pharmacophore, which is a part of a molecular structure responsible for a particular biological action. The compound could be used in computational studies to calculate pharmacophore patterns and predict pharmacokinetic properties .
Molecular Docking Studies
Molecular docking studies are used to predict how a compound will interact with molecular targets. Compounds with the benzothiazole structure have shown good binding properties with molecular targets related to epilepsy, such as GABA receptors and Na/H exchangers. This suggests potential applications of our compound in the design of new antiepileptic drugs .
Synthesis of Benzothiazole Derivatives
The benzothiazole moiety is a key feature in the synthesis of various pharmacologically active compounds. The compound could serve as a starting point or intermediate in the synthesis of novel 2-arylbenzothiazole derivatives, which have a wide range of biological activities .
Therapeutic Potential Enhancement
Combining different pharmacophores, like thiazole and imidazole, can enhance the therapeutic potential of individual scaffolds. Derivatives of benzothiazole have been shown to be effective in killing cancer cells. The compound could be explored for its potential to be incorporated into such frameworks to enhance therapeutic efficacy .
Mecanismo De Acción
Target of action
The compound contains a benzothiazole moiety, which is a heterocyclic compound. Benzothiazoles are known to interact with various biological targets, including enzymes and receptors, due to their ability to form stable complexes .
Biochemical pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cell signaling .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a specific metabolite. If it activates a receptor, it could increase a specific cellular response .
Action environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Propiedades
IUPAC Name |
2-[(Z)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSSQFJTFBLCX-NVMNQCDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)



![(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B363005.png)



![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B363043.png)


